Cas no 105814-56-0 (Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,2,3,3'a,4,4',4a,5,5',6,6',6a,6b,7,7',7'a,8,11a,11b-octadecahydro-3-hydroxy-3',6',10,11b-tetramethyl-,(2'R,3S,3'R,3'aS,4aS,6'S,6aS,6bS,7'aR,11aS,11bS)-)
105814-56-0 structure
Product Name:Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,2,3,3'a,4,4',4a,5,5',6,6',6a,6b,7,7',7'a,8,11a,11b-octadecahydro-3-hydroxy-3',6',10,11b-tetramethyl-,(2'R,3S,3'R,3'aS,4aS,6'S,6aS,6bS,7'aR,11aS,11bS)-
CAS-Nr.:105814-56-0
MF:C27H41NO3
MW:427.619348287582
CID:158073
PubChem ID:176013
Update Time:2025-04-19
Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,2,3,3'a,4,4',4a,5,5',6,6',6a,6b,7,7',7'a,8,11a,11b-octadecahydro-3-hydroxy-3',6',10,11b-tetramethyl-,(2'R,3S,3'R,3'aS,4aS,6'S,6aS,6bS,7'aR,11aS,11bS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,2,3,3'a,4,4',4a,5,5',6,6',6a,6b,7,7',7'a,8,11a,11b-octadecahydro-3-hydroxy-3',6',10,11b-tetramethyl-,(2'R,3S,3'R,3'aS,4aS,6'S,6aS,6bS,7'aR,11aS,11bS)-
- (3S,3'R,3'aS,4aS,6'S,6aS,6bS,7'aR,9R,11aS,11bS)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11
- HUPEHENINE TLC
- hupehenisine
- Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,2,3,3'a,4,4',4a,5,5',6,6',6...
- Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,2,3,3'a,4,4',4a,5,5',6,6',6a,6b,7,7',7'a,8,11a,11b-octadec
- Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,2,3,3'a,4,4',4a,5,5',6,6',6a,6b,7,7',7'a,8,11a,11b-octadecahydro-3-hydroxy-3',6',10,11b-tetramethyl-,(2'R,3S,3'R,3'aS,4aS,6'S,6aS,6bS
- (3beta,5alpha,23beta)-17,23-Epoxy-5,6-dihydro-3-hydroxyveratraman-11-one
- 17,23-epoxy-3-hydroxy-veratr-12-en-11-one
- 22,27-Imino-17,23-ozido-5,6-dihydrojerv-12-en-11-oxo-3-ol
- AC1L41V9
- Hupehanisine
- Veratraman-11-one, 17,23-epoxy-5,6-dihydro-3-hydroxy-, (3beta,5alpha,23beta)-
- (3S,3'R,3'aS,4aS,6'S,6aS,6bS,7'aR,9R,11aS,11bS)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one
- 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-11-one
- CHEMBL2296486
- 105814-56-0
- DTXSID50909751
- DIHYDROJERVINE
-
- Inchi: 1S/C27H41NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h14,16-21,23-24,28-29H,5-13H2,1-4H3/t14-,16+,17-,18-,19-,20-,21+,23+,24-,26-,27-/m0/s1
- InChI-Schlüssel: YQGYDJYDIWCHOB-YPPUOXSUSA-N
- Lächelt: O1[C@@H]2C[C@H](C)CN[C@H]2[C@@H](C)[C@@]21C(C)=C1C([C@H]3[C@@H](CC[C@H]4C[C@H](CC[C@]34C)O)[C@@H]1CC2)=O
Berechnete Eigenschaften
- Genaue Masse: 427.309
- Monoisotopenmasse: 427.309
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 31
- Anzahl drehbarer Bindungen: 0
- Komplexität: 821
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 11
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topologische Polaroberfläche: 58.6Ų
Experimentelle Eigenschaften
- Dichte: 1.17
- Siedepunkt: 579.6°Cat760mmHg
- Flammpunkt: 304.3°C
- Brechungsindex: 1.577
- PSA: 58.56000
- LogP: 4.58960
Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,2,3,3'a,4,4',4a,5,5',6,6',6a,6b,7,7',7'a,8,11a,11b-octadecahydro-3-hydroxy-3',6',10,11b-tetramethyl-,(2'R,3S,3'R,3'aS,4aS,6'S,6aS,6bS,7'aR,11aS,11bS)- Verwandte Literatur
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Related Categories
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Steroide und Steroidderivate Jerveratrum-Typ-Alkaloide
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Steroide und Steroidderivate Steroid-Alkaloide Jerveratrum-Typ-Alkaloide
105814-56-0 (Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,2,3,3'a,4,4',4a,5,5',6,6',6a,6b,7,7',7'a,8,11a,11b-octadecahydro-3-hydroxy-3',6',10,11b-tetramethyl-,(2'R,3S,3'R,3'aS,4aS,6'S,6aS,6bS,7'aR,11aS,11bS)-) Verwandte Produkte
- 469-59-0(Jervine)
- 19773-24-1(Peimisine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Empfohlene Lieferanten
Yunnanjiuzhen
Gold Mitglied
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
NewCan Biotech Limited
Gold Mitglied
CN Lieferant
Reagenz
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz